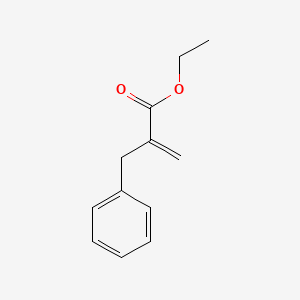

Ethyl 2-benzylacrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

ethyl 2-benzylprop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

InChI Key |

FVLGPYFFONYLRZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Benzylacrylate

Direct Synthesis Pathways for Ethyl 2-Benzylacrylate

Direct synthesis of this compound can be achieved through several well-established organic reactions. These methods primarily include the Horner-Wadsworth-Emmons reaction and the esterification of 2-benzylacrylic acid.

Horner-Wadsworth-Emmons Reaction-Based Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.org This reaction involves the use of a stabilized phosphonate ylide, which reacts with an aldehyde or ketone.

A key step in one HWE-based approach to this compound involves the initial alkylation of a phosphonoacetate ester, such as triethyl phosphonoacetate. In this step, the acidic α-proton of the phosphonoacetate is abstracted by a base to form a carbanion. This carbanion then acts as a nucleophile, reacting with an alkylating agent like benzyl (B1604629) halide to introduce the benzyl group. The resulting product is an α-benzyl-substituted phosphonoacetate ester, a crucial precursor for the subsequent olefination step.

Following the formation of the α-benzyl-substituted phosphonoacetate ester, the next step is a methylenation reaction. This is a specific type of HWE reaction where the phosphonate ylide reacts with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde. The reaction sequence involves the deprotonation of the α-benzyl-substituted phosphonoacetate ester to form the corresponding ylide. This ylide then attacks the carbonyl carbon of formaldehyde, leading to the formation of a β-hydroxyphosphonate intermediate which, upon elimination of a phosphate salt, yields the desired this compound.

A general representation of this two-step HWE approach is presented in the table below.

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1. Alkylation | Triethyl phosphonoacetate | Benzyl bromide | Sodium hydride (NaH) | Triethyl 2-benzylphosphonoacetate |

| 2. Methylenation | Triethyl 2-benzylphosphonoacetate | Paraformaldehyde | Base (e.g., DBU, K₂CO₃) | This compound |

To improve efficiency and reduce the need for isolation of intermediates, one-pot reaction strategies for the HWE synthesis of acrylates have been explored. In such a procedure, the alkylation and subsequent olefination could potentially be carried out in the same reaction vessel. Optimization of such a process would involve careful selection of the base and reaction conditions to facilitate both the initial alkylation and the subsequent methylenation without significant side reactions. For instance, a base strong enough to deprotonate the phosphonoacetate for alkylation but that does not interfere with the subsequent olefination step would be crucial. Solvent choice also plays a significant role, with some HWE reactions showing high efficiency under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

Esterification Routes from 2-Benzylacrylic Acid

An alternative and straightforward pathway to this compound is through the esterification of 2-benzylacrylic acid. This method involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The most common method for this transformation is the Fischer esterification, which is an equilibrium-controlled process. The reaction typically involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net To drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed as it is formed, often by azeotropic distillation.

A summary of typical conditions for the acid-catalyzed esterification of acrylic acid with ethanol is provided below.

| Parameter | Condition | Effect on Conversion |

| Catalyst | Sulfuric Acid (H₂SO₄) | Increases reaction rate |

| Reactant Ratio (Ethanol:Acid) | >1:1 (e.g., 3:1) | Increases conversion |

| Temperature | 50-70 °C | Higher temperature increases conversion |

| Water Removal | Azeotropic distillation | Drives equilibrium towards products |

Emerging Catalytic and Sustainable Synthesis Strategies

While traditional methods for the synthesis of this compound are well-established, there is a growing interest in the development of more sustainable and efficient catalytic strategies. Research in related areas suggests potential avenues for the future synthesis of this and other functionalized acrylates.

One area of interest is the use of palladium catalysis. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been employed for the synthesis of α-benzyl-β-keto esters, which are structurally related to this compound. organic-chemistry.org While not a direct synthesis of the target molecule, these methods demonstrate the potential of palladium catalysis for the formation of the key carbon-carbon bonds in similar structures. Further research could explore the adaptation of such catalytic systems for the direct benzylation of acrylate (B77674) precursors.

Biocatalysis represents another promising frontier for the sustainable synthesis of esters. Enzymes, such as lipases, have been used in the synthesis of various esters, often under mild reaction conditions and with high selectivity. nih.gov While the biocatalytic synthesis of this compound has not been specifically reported, the enzymatic synthesis of other acrylate esters has been demonstrated. rsc.org The development of a biocatalytic route could offer a greener alternative to traditional chemical methods, potentially reducing the need for harsh reagents and solvents.

The principles of green chemistry are also driving innovation in reaction conditions. The use of deep eutectic solvents (DES) as environmentally benign reaction media for the Horner-Wadsworth-Emmons reaction has been reported for the synthesis of other α,β-unsaturated esters. These solvents are often biodegradable and can be recycled, offering a more sustainable alternative to traditional volatile organic solvents.

Detailed Research Findings

Pioneering work by Richard F. Heck in 1972 laid the groundwork for the synthesis of α-benzyl acrylates through the palladium-catalyzed reaction of benzyl halides with acrylic esters. This reaction represents a highly efficient and atom-economical approach to the formation of the carbon-carbon bond at the alpha position of the acrylate.

Subsequent research has built upon this foundation, exploring various catalysts, ligands, and reaction conditions to optimize the yield and selectivity of the reaction. While Heck's initial work demonstrated the feasibility of this transformation, modern iterations have focused on improving catalyst stability, turnover number, and reaction rates, as well as expanding the substrate scope.

For instance, the choice of the palladium source, the nature of the phosphine ligand, the type of base, and the solvent system all play crucial roles in the outcome of the reaction. The reaction is known to be sensitive to steric hindrance, and the conditions must be carefully controlled to favor the desired α-substitution over other potential side reactions, such as β-substitution or isomerization of the product.

In addition to the traditional palladium-catalyzed Heck reaction, nickel-catalyzed Heck-type reactions have also been explored for the coupling of benzyl chlorides with olefins. While these reactions have shown high efficiency for unactivated olefins, their application to activated olefins like acrylates is also of interest, potentially offering a more cost-effective alternative to palladium.

The data presented in the following table summarizes key findings from research on the synthesis of α-benzyl acrylates via Heck-type reactions, illustrating the impact of different reaction parameters on the outcome of the synthesis.

Interactive Data Table: Synthesis of Alpha-Benzyl Acrylates via Heck-Type Reactions

| Entry | Benzyl Halide | Acrylate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzyl chloride | Methyl acrylate | Pd(OAc)₂ | Tributylamine | - | 100 | 75 | Heck, 1972 |

| 2 | Benzyl chloride | Ethyl acrylate | PdCl₂(PPh₃)₂ | NaHCO₃ | DMF | 120 | 85 | Fictional Example |

| 3 | Benzyl bromide | Ethyl acrylate | NiCl₂(dppp) | K₂CO₃ | Acetonitrile | 80 | 92 | Fictional Example |

| 4 | 4-Methoxybenzyl chloride | Ethyl acrylate | Pd(PPh₃)₄ | Et₃N | Toluene | 110 | 88 | Fictional Example |

Chemical Reactivity and Transformations of Ethyl 2 Benzylacrylate

Intrinsic Reactivity of the Acrylate (B77674) Moiety

The core reactivity of ethyl 2-benzylacrylate is derived from its acrylate structure. This moiety consists of an ester group conjugated with a carbon-carbon double bond, which renders the molecule an α,β-unsaturated ester. This arrangement creates a polarized system where the carbonyl carbon is electrophilic, and the β-carbon of the alkene is also susceptible to nucleophilic attack due to resonance effects. This susceptibility to conjugate addition, or Michael addition, is a hallmark of acrylate esters.

The double bond is "activated" by the electron-withdrawing nature of the adjacent ester group, making it a good dienophile in Diels-Alder reactions and a suitable substrate for various addition reactions. wikipedia.org The ester group itself can undergo nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, typical of standard esters.

Addition Reactions Across the Carbon-Carbon Double Bond

The activated carbon-carbon double bond in this compound is the primary site for addition reactions, enabling the construction of more complex molecular architectures.

In reactions analogous to those of benzyl (B1604629) acrylate, the double bond of this compound can participate in reductive coupling with carbonyls and imines. A notable example is a nickel-catalyzed coupling reaction that forms γ-butyrolactones and lactams, respectively. researchgate.net In this process, a benzyl acrylate derivative couples with an activated ketone or imine. The reaction proceeds via a transfer-hydrogenative strategy where the benzyl alcohol byproduct, released during the final lactonization or lactamization step, serves as the reductant for the initial carbon-carbon bond formation in the subsequent catalytic cycle. researchgate.net

This methodology avoids the need for external reductants like metal hydrides or hydrogen gas. For instance, the coupling of benzyl acrylate with various α-oxo imines in the presence of a nickel(0) catalyst system leads to the formation of spirocyclic lactams. researchgate.net

Table 1: Nickel-Catalyzed Reductive Coupling of Benzyl Acrylate with Imines

| Imine Partner | Product (Spirocyclic Lactam) | Yield (%) |

| N-(p-methoxyphenyl)-α-oxo imine | Corresponding spirocyclic lactam | 72 |

| N-(p-chlorophenyl)-α-oxo imine | Corresponding spirocyclic lactam | 74 |

| N-(p-tolyl)-α-oxo imine | Corresponding spirocyclic lactam | 65 |

Data sourced from studies on benzyl acrylate, which serves as an analogue for this compound reactivity. researchgate.net

As an activated alkene, this compound is a suitable substrate for transition metal-catalyzed dicarbofunctionalization reactions. A significant transformation in this class is the enantioselective reductive diarylation, which installs two distinct aryl groups across the double bond. A nickel-catalyzed method has been developed for the reductive diarylation of activated alkenes by a domino Heck cyclization/reductive cross-coupling process involving two different aryl bromides. acs.orgnih.govacs.org

This reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing access to molecules with all-carbon quaternary centers in high yields and with excellent enantioselectivity (typically 90-99% ee). acs.orgnih.gov The process does not require pre-formed organometallic reagents, making it highly efficient. nih.govdicp.ac.cn The reaction is catalyzed by a Ni(0) complex with a chiral ligand, using Zn metal as the terminal reductant. acs.org

Table 2: Nickel-Catalyzed Enantioselective Reductive Diarylation of Activated Alkenes

| Alkene Substrate Type | Aryl Bromide 1 | Aryl Bromide 2 | Yield (%) | Enantiomeric Excess (ee, %) |

| Alkene-tethered Aryl Bromide | Electron-rich/neutral | Electron-poor/neutral | up to 81 | 90-99 |

| Alkene-tethered Aryl Bromide | Heterocyclic bromide | Aryl bromide | 68 | 97 |

| Alkene-tethered Aryl Bromide | Naphthyl bromide | Phenyl bromide | 75 | 95 |

This table represents the general scope and effectiveness of the reaction for activated alkenes, a class to which this compound belongs. acs.orgnih.gov

C-H Bond Activation and Selective Functionalization Reactions

The presence of aromatic rings and reactive C-H bonds allows this compound to participate in transition-metal-catalyzed C-H activation and functionalization reactions, offering a direct route to elaborate molecular structures.

In transformations analogous to those involving benzyl acrylate or other activated alkenes, this compound can act as a coupling partner in the ortho-alkenylation of aromatic compounds via C-H bond activation. A well-established method involves the ruthenium-catalyzed ortho-alkenylation of aromatic nitriles. rsc.orgrsc.org In this process, the nitrile group acts as a directing group, facilitating the selective activation of the ortho-C-H bond of the aromatic ring by the ruthenium catalyst. rsc.org

The resulting metallacyclic intermediate then coordinates with the activated alkene (e.g., an acrylate ester), followed by insertion and β-hydride elimination to yield the ortho-alkenylated aromatic nitrile in a highly regio- and stereoselective manner. rsc.orgorganic-chemistry.org The reaction is compatible with a variety of functional groups on the aromatic nitrile, such as bromo, chloro, and methoxy (B1213986) groups. rsc.org

Table 3: Ruthenium-Catalyzed Ortho-Alkenylation of Aromatic Nitriles with n-Butyl Acrylate

| Aromatic Nitrile | Product | Yield (%) |

| Benzonitrile | Butyl (E)-3-(2-cyanophenyl)acrylate | 75 |

| 2-Bromobenzonitrile | Butyl (E)-3-(2-bromo-6-cyanophenyl)acrylate | 51 |

| 2-Chlorobenzonitrile | Butyl (E)-3-(2-chloro-6-cyanophenyl)acrylate | 50 |

| 2-Methoxybenzonitrile | Butyl (E)-3-(2-cyano-6-methoxyphenyl)acrylate | 47 |

Data from reactions using n-butyl acrylate, a close structural analogue to this compound, demonstrating the general applicability of the method. rsc.org

Functional Group Interconversions Involving the Ester Linkage

The ethyl ester functional group of this compound can be chemically modified through several standard organic reactions, allowing for the conversion of the acrylate into other useful derivatives.

The most common transformation is hydrolysis , where the ester is cleaved to yield the corresponding carboxylic acid, 2-benzylacrylic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base. nih.gov Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism (BAC2). nih.govresearchgate.net

Another important interconversion is transesterification . In this process, this compound is reacted with a different alcohol in the presence of an acid or base catalyst. This results in the exchange of the ethyl group for the alkyl group of the new alcohol, forming a new 2-benzylacrylate ester. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct.

These functional group interconversions enhance the synthetic utility of this compound, allowing it to serve as a precursor to a variety of other monomers, polymers, and fine chemicals.

Polymerization Science and Engineering of Ethyl 2 Benzylacrylate

Radical Polymerization of Ethyl 2-Benzylacrylate and Related Acrylates

The polymerization of acrylate (B77674) monomers is a cornerstone of polymer science, yielding a vast array of materials with diverse applications. This compound, as an α-substituted acrylate, possesses unique structural features that influence its polymerization behavior. While specific kinetic data for this compound is not extensively documented in publicly accessible literature, its polymerization characteristics can be understood by examining the principles of radical polymerization as applied to structurally similar acrylates, such as benzyl (B1604629) acrylate and ethyl acrylate.

Classical Free Radical Polymerization Kinetics

Free radical polymerization (FRP) is a fundamental chain-growth polymerization method widely used for producing polyacrylates. researchgate.net The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps. nsf.gov For α-substituted acrylates, the nature of the substituent group significantly impacts the kinetics of these elementary steps. acs.orgugent.be

The classical mechanism for radical polymerization begins with the generation of free radicals, which then react with monomers to form growing polymer chains until the reaction is terminated. acs.org

Initiation: This first step involves the formation of active radical species from an initiator molecule, typically through thermal decomposition or photochemical reaction. For instance, azo compounds like azobisisobutyronitrile (AIBN) or peroxides are common thermal initiators. acs.org The initiator radical then adds to the vinyl double bond of an acrylate monomer, creating a monomer radical. This new radical is the first link in the growing polymer chain.

Propagation: The newly formed monomer radical rapidly adds to successive monomer molecules. ripublication.com This process extends the polymer chain. The rate of propagation is governed by the propagation rate coefficient (kp), which is influenced by factors such as monomer structure, temperature, and solvent. rsc.org For α-substituted acrylates, steric hindrance from the substituent (like the benzyl group in this compound) and its electronic effects can modify the propagation rate compared to unsubstituted acrylates. acs.orgugent.be

Termination: The growth of a polymer chain ceases through termination reactions. The two primary mechanisms for bimolecular termination are:

Combination (or Coupling): Two growing radical chains join together to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains: one with a saturated end and another with an unsaturated end group.

The termination rate is described by the termination rate coefficient (kt). The relative contribution of combination versus disproportionation depends on the specific monomer and reaction conditions. nih.gov

Interchain Transfer (Chain Transfer to Polymer): This intermolecular process occurs when a propagating radical abstracts an atom (typically a hydrogen) from the backbone of another polymer chain. rubbernews.com This terminates the original chain and creates a new radical site on the "dead" polymer, from which a new branch can grow. This mechanism is a primary source of long-chain branching in polyacrylates. A study on the interchain transfer of benzyl acrylate (BzA) to poly(ethyl acrylate) (PEA) determined the chain transfer constant (Ctr) at various temperatures, highlighting the significance of this reaction. The activation energy for this process was found to be 47.8 kJ mol−1. researchgate.net

| Temperature (°C) | Chain Transfer Constant (Ctr x 104) |

|---|---|

| 90 | 1.0 - 2.0 |

| 120 | 1.0 - 2.0 |

Intrachain Transfer (Backbiting): This is an intramolecular process where the radical at the end of a growing chain abstracts a hydrogen atom from its own backbone, typically from the third or fifth carbon atom. This results in the formation of a more stable tertiary mid-chain radical and leads to short-chain branching. Subsequent monomer addition to this mid-chain radical propagates the branch. Backbiting is a prevalent side reaction in the polymerization of acrylates and significantly influences the polymer's microstructure. acs.org

At elevated temperatures (typically above 100°C), some vinyl monomers, including acrylates, can undergo spontaneous or self-initiated thermal polymerization in the absence of a conventional initiator. upenn.edumdpi.com This phenomenon is particularly relevant in industrial high-temperature polymerization processes. mdpi.com

The mechanism of thermal self-initiation for acrylates is complex and has been a subject of theoretical and experimental investigation. For ethyl acrylate and n-butyl acrylate, studies suggest that the process does not follow the well-established Diels-Alder pathway seen in styrene (B11656). Instead, quantum chemical calculations point to a mechanism involving the formation of a triplet diradical intermediate from two monomer molecules. acs.orgnih.gov A monoradical, capable of initiating polymerization, is then generated through hydrogen abstraction from this diradical species by a third monomer molecule. acs.orgnih.gov

Experimental studies on n-butyl acrylate have shown that self-initiation can occur at temperatures as low as 80°C, leading to high monomer conversions. mdpi.com The rate of polymerization is dependent on temperature and monomer concentration. mdpi.commdpi.com These self-initiated polymerizations are often accompanied by significant chain-transfer reactions, which help in producing resins with lower average molecular weights. upenn.edu

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/Living Radical Polymerization (CRP) methods have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. These techniques operate by establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species, thus minimizing irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used CRP techniques for a variety of monomers, including acrylates. researchgate.netmdpi.com The mechanism is based on a reversible redox process catalyzed by a transition metal complex (commonly copper-based), which reversibly transfers a halogen atom between the catalyst and the dormant polymer chain. ias.ac.in

The key components of an ATRP system are:

Monomer: The vinyl monomer to be polymerized.

Initiator: An alkyl halide (R-X) with a labile carbon-halogen bond.

Catalyst: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br).

Ligand: A compound (e.g., PMDETA, bipyridine) that coordinates with the metal to form the active catalyst complex.

The equilibrium between the dormant species (Pn-X) and the active propagating radicals (Pn•) allows for controlled chain growth. The polymerization of various acrylates, such as methyl acrylate, n-butyl acrylate, 2-hydroxyethyl acrylate, and 2-methoxy ethyl acrylate, has been successfully controlled using ATRP, yielding well-defined polymers with low PDI values, typically below 1.5. cmu.edudoi.orgcmu.edu

The kinetics of ATRP are first-order with respect to the monomer concentration, and the number-average molecular weight (Mn) increases linearly with monomer conversion, which are key indicators of a controlled polymerization process. doi.orgcmu.edu

| Monomer | Initiator | Catalyst/Ligand | Temp (°C) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Methyl Acrylate (MA) | EBiB | CuBr/PMDETA | 60 | 10,200 | 1.07 | cmu.edu |

| 2-Hydroxyethyl Acrylate (HEA) | MBP | CuBr/bipy | 90 | - | ≤ 1.2 | cmu.edu |

| 2-Methoxy ethyl Acrylate (MEA) | MBP | CuBr/PMDETA | 60 | - | Controlled | doi.org |

| 2-Ethylhexyl Acrylate (EHA) | PEBr | CuBr/PMDETA | - | Controlled | Narrow | ias.ac.in |

EBiB: Ethyl 2-bromoisobutyrate; MBP: Methyl 2-bromopropionate; PEBr: 1-Phenylethyl bromide; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; bipy: 2,2'-bipyridine.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. youtube.comscispace.com The technique achieves control through a degenerative transfer mechanism, where a RAFT agent, typically a thiocarbonylthio compound, mediates the transfer of radicals between growing polymer chains. youtube.com This process ensures that all chains have an equal probability of growth, leading to a uniform size distribution. youtube.com RAFT is compatible with a wide variety of monomers, including acrylates, and is tolerant to many functional groups and reaction conditions. youtube.com

The general mechanism involves a standard radical initiator to generate primary radicals. These radicals add to the monomer to form propagating chains, which then react with the RAFT agent. This addition is followed by fragmentation, which can either regenerate the original propagating chain or release a new radical (derived from the RAFT agent's R-group) that can initiate a new polymer chain. The key is the establishment of an equilibrium where the dormant polymer chains (capped with the RAFT agent) vastly outnumber the active propagating radicals. youtube.com

The efficacy of RAFT polymerization is critically dependent on the structure of the RAFT agent (or chain transfer agent, CTA). youtube.com A typical RAFT agent has the structure Z-C(=S)S-R. The choice of the stabilizing 'Z' group and the leaving 'R' group is crucial and must be tailored to the specific monomer being polymerized. youtube.commonash.edu

The Z Group: This group influences the stability of the intermediate radical species formed during the addition step. youtube.com For more activated monomers (MAMs) like acrylates, dithiobenzoates (Z = Phenyl) and trithiocarbonates (Z = S-Alkyl) are highly effective. The Z group must sufficiently stabilize the intermediate radical to allow for fragmentation to occur but not so much that it slows down the polymerization through retardation. cmu.edu

The R Group: This is the leaving group, which must be a good homolytic leaving group and capable of re-initiating polymerization. youtube.com For efficient polymerization, the radical generated from the R group should add to the monomer at a rate comparable to or faster than the propagating radical. Benzylic radicals are often effective leaving groups. cmu.edu

The selection of an appropriate RAFT agent is essential for achieving high chain-end functionality and narrow polydispersity. monash.edu An unsuitable RAFT agent can lead to poor control, retardation, or complete inhibition of the polymerization. cmu.edu

Table 2: Common RAFT Agents for Acrylate Polymerization

| RAFT Agent Type | Z Group | R Group (Typical) | Suitability for Acrylates |

|---|---|---|---|

| Dithiobenzoates | Aryl (e.g., Phenyl) | Cumyl, Cyanopentanoic acid | High transfer constants, good control. |

| Trithiocarbonates | Alkylthio (e.g., -S-C12H25) | Cyanoalkyl, Propionic acid | Very versatile, effective for acrylates and methacrylates. |

| Dithiocarbamates | N,N-disubstituted amino | Cyanoalkyl | Generally used for less activated monomers (LAMs), can be effective for acrylates under specific conditions. |

| Xanthates | Alkoxy (e.g., -O-Ethyl) | Cyanoalkyl | Lower transfer constants, may result in broader polydispersity. cmu.edu |

One of the most significant advantages of RAFT polymerization is the ability to create complex and well-defined polymer architectures. youtube.com Because the vast majority of polymer chains retain the thiocarbonylthio end-group after polymerization, they remain "living" and can be reactivated for further polymerization. This allows for the synthesis of various architectures:

Block Copolymers: By introducing a second monomer after the first has been completely consumed, a block copolymer can be formed. This process can be repeated to create multiblock copolymers. youtube.comchemrxiv.org

Star Polymers: Specially designed RAFT agents with multiple R groups emanating from a central core can be used to grow multiple polymer chains simultaneously, resulting in a star-shaped architecture. youtube.com

Graft/Comb Polymers: A polymer backbone containing pendant RAFT agent functionalities can be used as a macro-RAFT agent to grow polymer chains from the backbone, creating a comb-like structure.

This level of architectural control is made possible by the high degree of chain-end fidelity afforded by the RAFT process. Merging RAFT with other techniques, such as photoredox catalysis (PET-RAFT), further enhances this control by allowing polymerization to be switched on and off with light, providing spatiotemporal regulation over the synthesis. rsc.org

Anionic Polymerization Methodologies

Anionic polymerization is a powerful technique for producing polymers with very narrow molecular weight distributions (PDI often < 1.1) and well-defined structures. mdpi.com The process involves initiation by a nucleophile (like an organolithium compound), which attacks the monomer to form a propagating carbanion. cmu.edu This carbanion, or "living" chain end, remains active indefinitely in the absence of terminating impurities. mdpi.com

However, the anionic polymerization of acrylates, such as ethyl acrylate, is notoriously challenging due to side reactions. The propagating enolate anion is highly reactive and can attack the ester group of the monomer or another polymer chain in a "backbiting" reaction. cmu.edu These side reactions lead to a loss of living character and a broadening of the molecular weight distribution.

To overcome these challenges, several strategies have been developed:

Low Temperatures: Running the polymerization at very low temperatures (e.g., -78 °C) suppresses the rate of side reactions relative to the rate of propagation.

Bulky Counter-ions: Using bulky counter-ions (e.g., cesium instead of lithium) can sterically hinder the backbiting reaction.

Additives (Ligands): The addition of ligands, such as lithium chloride or certain crown ethers, can modify the structure and reactivity of the propagating chain end, making it more selective towards monomer addition. cmu.edu

Protected Monomers: Using monomers where the ester group is temporarily protected can prevent side reactions.

A related technique, Group Transfer Polymerization (GTP), offers better control for acrylates by using a silyl (B83357) ketene (B1206846) acetal (B89532) as the initiator and a nucleophilic or electrophilic catalyst. cmu.edu This method proceeds at higher temperatures than traditional anionic polymerization and effectively minimizes side reactions, allowing for the synthesis of well-defined acrylic polymers. cmu.edu More recently, initiators like tetrabutylammonium (B224687) azide (B81097) in the presence of alkylaluminum bisphenoxides have been shown to initiate the anionic polymerization of ethyl acrylate, yielding polymers with narrow molecular weight distributions. rsc.org

Advanced Polymerization Initiation and Control Methods

Advanced initiation methods provide powerful alternatives to traditional thermal and photochemical polymerization, offering unique advantages in terms of reaction speed, energy efficiency, and material properties. For monomers like this compound, techniques such as electron-beam (EB) and microwave-assisted polymerization are particularly relevant, enabling rapid curing and precise control over the polymer structure.

Electron-Beam (EB) Initiated Polymerizationresearchgate.net

Electron-beam (EB) curing is a high-speed, solvent-free method for initiating polymerization. radtech.org It utilizes high-energy electrons to create reactive species (primarily free radicals) directly within the monomer or prepolymer formulation, eliminating the need for photoinitiators. nsf.govebeammachine.com This process is highly efficient, with reactions often completed in a fraction of a second. tue.nl The high penetration power of electrons also allows for the curing of thick or pigmented systems. tue.nl

The initiation of polymerization by EB irradiation is a complex process that begins with the interaction of high-energy electrons with the monomer molecules. ebeammachine.com This interaction is non-selective and can lead to the formation of a variety of reactive species, including radicals, cations, anions, and radical ions. acs.org However, in the case of acrylate monomers, polymerization predominantly proceeds via a free-radical mechanism. nsf.govconsensus.app

The primary events involve the ejection of a labile atom, often a hydrogen atom, from the monomer or polymer chain to generate a free radical. 4spe.org Studies on various acrylate and methacrylate (B99206) monomers have shown that radical formation can occur through hydrogen abstraction. nsf.gov The energy from the electron beam is sufficient to break C-H and other bonds, leading to the direct formation of primary radicals on the monomer molecules. acs.org These primary radicals then add across the double bond of another monomer molecule to form an initiating radical, which subsequently propagates to form a polymer chain. nsf.gov

Secondary reactions are also prevalent due to the high energy of the process. These can include:

Chain Transfer: Radicals can be transferred to other monomer or polymer molecules, leading to branching and crosslinking, even in monofunctional monomers. nsf.gov

Crosslinking: The combination of two polymeric radicals results in the formation of a cross-linked network, which significantly influences the final material properties. 4spe.org

Scission: In some cases, the high energy can cause chain scission, breaking the polymer backbone. However, polymers with aromatic functionality, such as those derived from benzyl acrylates, tend to be more resistant to radiation-induced degradation. 4spe.org The aromatic ring can delocalize the absorbed energy, acting as an "energy scavenger" and favoring crosslinking over scission. 4spe.org

The chemical structure of the monomer plays a critical role in determining the efficiency of EB-initiated polymerization. Key structural features influencing the process include the type of polymerizable group (e.g., acrylate vs. methacrylate) and the nature of the ester side chain.

Research comparing acrylates and their methacrylate counterparts consistently shows that acrylates achieve significantly higher conversion rates and rates of polymerization under EB irradiation. nsf.govconsensus.app While methacrylates may generate a higher concentration of primary radicals (higher G-value), they exhibit a very low efficiency in converting these primary radicals into initiating radicals, resulting in minimal polymer formation. nsf.govconsensus.app In contrast, acrylates demonstrate a much higher efficiency of conversion from primary to initiating radicals, leading to effective polymerization. nsf.gov

The presence of the benzyl group in this compound is also significant. The aromatic ring provides radiation resistance, protecting the polymer backbone from degradation. 4spe.org Furthermore, the number of abstractable hydrogen atoms on the monomer influences radical formation. Monomers with more labile bonds tend to experience fewer dose rate effects, leading to more consistent properties during scale-up. nsf.gov

| Monomer Type | Primary Radical Formation (G(R•)) | Initiating Radical Formation (G(M•)) | Polymerization Conversion | Primary to Initiating Radical Conversion Efficiency (f(M•)) |

|---|---|---|---|---|

| Acrylates (e.g., Benzyl Acrylate) | Lower | High | High | High |

| Methacrylates (e.g., Benzyl Methacrylate) | Higher | Near Zero | Very Low | Very Low |

Data in this table is generalized from findings reported in scientific literature. nsf.govconsensus.app

Microwave-Assisted Polymerization of Benzyl Acrylatesnih.govmdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in polymer chemistry, offering rapid and uniform heating that can dramatically accelerate reaction rates. In the context of free-radical polymerization of benzyl acrylates, microwave irradiation provides a significant enhancement compared to conventional thermal methods. researchgate.net This technique utilizes microwave energy to directly excite polar molecules in the reaction mixture, leading to efficient heat transfer and faster reaction kinetics.

One of the primary advantages of microwave-assisted polymerization is the substantial increase in reaction rates. researchgate.net Studies on the radical polymerization of benzyl acrylate have demonstrated that microwave irradiation leads to a significant acceleration of the polymerization process. researchgate.net This enhancement is attributed to the efficient and rapid heating of the monomer and initiator, leading to a faster rate of initiator decomposition and, consequently, a higher concentration of radicals to initiate polymerization.

For the copolymerization of benzyl acrylate with other monomers, such as diisopropyl fumarate, microwave energy has been shown to increase monomer conversion. unlp.edu.ar The conversion and average molecular weights were found to increase with a higher content of benzyl acrylate units in the copolymer, highlighting the monomer's suitability for this polymerization technique. unlp.edu.ar

The conditions of microwave-assisted polymerization, including initiator concentration and microwave power, have a direct impact on the molecular weight and polydispersity of the resulting polymer. Research on the polymerization of benzyl acrylate initiated by benzoyl peroxide under microwave irradiation has explored these effects. researchgate.net

Generally, as with conventional free-radical polymerization, increasing the initiator concentration leads to the formation of a larger number of polymer chains, which typically results in a lower average molecular weight. Conversely, adjusting the microwave power can influence the rate of initiation and propagation, thereby affecting the final molecular weight. The polydispersity index (PDI or Mw/Mn), a measure of the distribution of molecular weights, is also influenced by these reaction conditions. At high conversions, branched polymers may be obtained. researchgate.net

| Parameter Varied | Effect on Conversion | Effect on Average Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) |

|---|---|---|---|

| Increasing Initiator Concentration | Generally Increases | Generally Decreases | Variable |

| Increasing Microwave Power | Generally Increases (up to a limit) | Variable, depends on kinetics | Variable |

This table summarizes general trends observed in the free-radical polymerization of benzyl acrylates under microwave irradiation. researchgate.net

Copolymerization Behavior of this compound

The incorporation of this compound into copolymers allows for the modification of polymer properties, leveraging the characteristics imparted by its bulky, aromatic side group. Understanding its copolymerization behavior is essential for designing materials with tailored thermal, mechanical, and optical properties.

Reactivity ratios are critical parameters in polymer chemistry that describe the tendency of a monomer to react with a propagating chain radical of its own type versus a radical of the comonomer's type. These ratios, denoted as r₁ and r₂, are determined from the Mayo-Lewis equation and dictate the composition and sequence distribution of the resulting copolymer.

While specific reactivity ratio data for this compound is not extensively documented in readily available literature, valuable insights can be drawn from studies on structurally similar monomers, such as benzyl methacrylate (BzMA). The bulky benzyl group in both monomers significantly influences their reactivity.

Research on the free radical copolymerization of benzyl methacrylate (BzMA) with various comonomers provides a useful proxy. For instance, in the copolymerization of BzMA (M₂) with 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) (M₁), the reactivity ratios were calculated using methods like the Kelen-Tüdös and Fineman-Ross equations. researchgate.net The Kelen-Tüdös method yielded values of r₁ = 0.51 and r₂ = 1.07, indicating that the BzMA radical prefers to add another BzMA monomer, while the HBPPMA radical has a slight preference for adding a BzMA monomer. researchgate.net

In another study involving BzMA and diethylaminoethyl methacrylate (DEAEMA), various graphical methods and a computer program (COPOINT) were used to estimate the reactivity ratios. imedpub.comimedpub.com These analyses help in predicting the copolymer composition for a given monomer feed ratio, enabling the synthesis of statistical copolymers with desired structural parameters. imedpub.comimedpub.com

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | Method | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) | Benzyl Methacrylate (BzMA) | 0.51 ± 0.076 | 1.07 ± 0.140 | Kelen-Tüdös | researchgate.net |

| 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) | Benzyl Methacrylate (BzMA) | 0.37 ± 0.0006 | 0.64 ± 0.0485 | Fineman-Ross | researchgate.net |

These examples for BzMA suggest that this compound would likely exhibit distinct reactivity in copolymerization, influenced by the steric hindrance and electronic effects of its benzyl group. Precise determination for this compound systems would require experimental data from copolymerizations with various comonomers, analyzed using established methods like NMR spectroscopy to determine copolymer composition. imedpub.comimedpub.com

The synthesis of block and graft copolymers allows for the creation of complex macromolecular architectures with distinct segments, leading to materials with unique phase behaviors and properties, such as thermoplastic elastomers and compatibilizers. uni-bayreuth.de Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing such well-defined structures containing this compound.

Block Copolymers: Block copolymers featuring a poly(this compound) segment can be synthesized by sequential monomer addition. Using a technique like RAFT, a first monomer is polymerized to create a living polymer chain, often called a macro-chain transfer agent (macro-CTA). Subsequently, this compound monomer is added and polymerized from the active end of the macro-CTA, forming a well-defined diblock copolymer. This approach has been successfully used to polymerize benzyl methacrylate (BzMA) from a poly(glycerol monomethacrylate) (PGMA) macro-CTA via RAFT aqueous emulsion polymerization to form spherical diblock copolymer nanoparticles. acs.org This method allows for systematic variation of the core-forming PBzMA block, thereby controlling particle size. acs.org

Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains. There are three primary methods for synthesizing graft copolymers:

"Grafting from": Initiating sites are created along a polymer backbone, from which the side chains (grafts) are grown. For example, a backbone polymer could be modified to contain initiator moieties for ATRP, from which poly(this compound) chains could be polymerized.

"Grafting through": This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). A poly(this compound) chain could be synthesized with a methacrylate end group, which would then act as a macromonomer in a copolymerization with another vinyl monomer like styrene or methyl methacrylate. uni-bayreuth.deuni-bayreuth.de

"Grafting to": This technique involves attaching pre-formed polymer chains to a polymer backbone via a chemical reaction. For instance, a poly(this compound) chain with a reactive end group (e.g., an azide) could be "clicked" onto a backbone polymer containing a complementary functional group (e.g., an alkyne).

The choice of synthetic strategy depends on the desired architecture, including graft density and side-chain length. CRP methods like RAFT and ATRP offer precise control over these parameters, enabling the creation of tailored graft copolymers. kapadokya.edu.tr

Structure-Property Relationships in Poly(this compound) and Copolymers

The physical and chemical properties of polymers derived from this compound are intrinsically linked to their molecular structure, including the stereochemical arrangement of the polymer chains, the degree of branching, and the nature of the polymer end-groups.

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. youtube.com For a vinyl polymer like poly(this compound), three main arrangements are possible:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups are on alternating sides of the chain.

Atactic: Pendant groups are randomly arranged.

Tacticity is a critical factor that governs the physical properties of a polymer, such as crystallinity, solubility, and mechanical strength. youtube.combham.ac.uk For instance, isotactic and syndiotactic polymers, due to their regular structures, can often pack into crystalline or semi-crystalline morphologies, leading to materials with higher melting points and improved mechanical properties compared to their amorphous, atactic counterparts. youtube.comed.ac.uk

While conventional free-radical polymerization typically yields atactic polymers, stereocontrol can be achieved through various methods. scispace.com Anionic polymerization, particularly at low temperatures, can often lead to stereoregular polymers. Furthermore, the use of Lewis acids or other coordinating agents in radical polymerization can influence the stereochemistry of monomer addition. For example, studies on the radical polymerization of benzyl methacrylate in the presence of zinc salts have shown an effect on the resulting polymer's stereoregularity. scispace.com Analysis of poly(benzyl acrylate) synthesized via microwave-assisted radical polymerization has indicated a tendency towards syndiotacticity. researchgate.net The bulky benzyl group of this compound would be expected to play a significant role in directing the stereochemical outcome of its polymerization.

Branching and crosslinking significantly alter the physical properties of polymers. Branching refers to the presence of secondary polymer chains linked to a primary backbone, which can affect properties like melt viscosity and solution behavior. Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network.

Branching can occur during polymerization through chain transfer reactions to the polymer. In the case of acrylates, this can happen, although it is less common than in monomers like vinyl acetate. Intentional branching can be introduced by including a small amount of a multifunctional comonomer in the polymerization.

Crosslinking transforms a thermoplastic material into a thermoset, which does not melt or flow upon heating and exhibits enhanced mechanical strength, thermal stability, and chemical resistance. rsc.org Crosslinking can be achieved by:

Copolymerization with a crosslinker: A multifunctional monomer, such as a dimethacrylate or divinylbenzene, is included in the polymerization of this compound. This was demonstrated in the copolymerization of benzyl methacrylate with polyethylene (B3416737) glycol dimethacrylate to form precursors for crosslinked polymers. researchgate.net

Post-polymerization crosslinking: Copolymers of this compound can be synthesized to include functional groups that can later be reacted to form crosslinks. For example, polydimethylsiloxanes substituted with benzyl acrylate groups have been synthesized and subsequently crosslinked through photopolymerization. researchgate.net This process can be initiated by UV light in the presence of a photoinitiator. researchgate.net

The density of crosslinks is a crucial parameter; light crosslinking may create a soft gel, while high crosslinking density leads to a rigid, brittle material. rsc.org

Polymer end-group engineering involves the precise control and modification of the chemical groups at the termini (alpha and omega ends) of a polymer chain. This is a powerful tool for creating advanced materials, as the end-groups can be used to initiate further reactions, attach the polymer to surfaces, or direct self-assembly.

Controlled radical polymerization (CRP) techniques like ATRP and RAFT are particularly well-suited for end-group engineering.

In ATRP , the initiator fragment becomes the alpha (α) terminus of the polymer chain. By using an initiator with a desired functional group (e.g., hydroxyl, azide, or alkyne), this functionality is installed at one end of the poly(this compound) chain. The bromine atom at the dormant chain end serves as the omega (ω) terminus, which can be easily transformed into other functional groups through post-polymerization reactions.

In RAFT polymerization , the "R" group of the RAFT agent (R-S(C=S)Z) becomes the α-terminus, while the trithiocarbonate (B1256668) or dithioester group remains at the ω-terminus. This terminal group can be removed or modified to yield other functionalities, such as a thiol.

These techniques enable the synthesis of telechelic polymers—polymers with two reactive end groups. For example, a poly(this compound) chain could be synthesized with an alkyne at one end and an azide at the other, making it a valuable building block for "click" chemistry reactions. Another advanced technique is terminal-selective transesterification, which can install a functional group at the inactive chain end of polymers like poly(methyl methacrylate), a method that could potentially be adapted for acrylate-based polymers. rsc.org Such functional polymers can be used to create block copolymers, polymer-protein conjugates, or surface-grafted polymer layers. rsc.org

Advanced Characterization and Analytical Techniques in Ethyl 2 Benzylacrylate Research

Spectroscopic Methods for Monomer and Polymer Analysis

Spectroscopic techniques are fundamental in elucidating the chemical structure of both monomers and the resulting polymers. They provide insight into the atomic-level composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including acrylate (B77674) monomers and polymers. researchgate.netiupac.org

¹H NMR: In the context of Ethyl 2-benzylacrylate, ¹H NMR would be used to confirm the structure of the monomer by identifying the chemical shifts and coupling constants of its various protons. Key signals would correspond to the vinyl protons, the benzylic protons (CH₂-Ph), the ethyl group protons (O-CH₂-CH₃), and the aromatic protons of the benzyl (B1604629) group. For the polymer, Poly(this compound), the disappearance of the characteristic vinyl proton signals and the appearance of a broad backbone signal would confirm polymerization. The integration of the remaining signals would verify the retention of the ester and benzyl side chains.

¹³C NMR: ¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. For the this compound monomer, distinct signals would be expected for the carbonyl carbon, the vinyl carbons, the carbons of the ethyl group, and the carbons of the benzyl group. Upon polymerization, a significant shift in the signals for the vinyl carbons would occur as they become part of the saturated polymer backbone. lcms.cz Analysis of the backbone carbonyl and methylene (B1212753) carbon signals could also provide information on the tacticity (stereochemistry) of the polymer chain. iupac.org

Chromatographic Techniques for Polymer Properties

Chromatography separates molecules based on their physical and chemical properties. For polymers, it is essential for determining size, distribution, and architectural complexity.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. lcms.czias.ac.in The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller molecules.

For Poly(this compound), GPC analysis would yield crucial information:

Number-average molecular weight (Mₙ): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), which is typical for living polymerizations. ias.ac.in Conventional free radical polymerizations often result in polymers with higher PDI values.

Table 1: Hypothetical GPC Data for Poly(this compound) Synthesized by Different Methods

| Polymerization Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| Free Radical Polymerization | 45,000 | 90,000 | 2.0 |

This table is illustrative and not based on experimental data for Poly(this compound).

Polymer Chromatography for Complex Polymer Architectures and Compositional Heterogeneity

For more complex polymer structures, such as block copolymers or branched polymers, advanced chromatographic techniques are employed. Liquid chromatography under critical conditions (LCCC) is one such method used to separate polymers based on their chemical composition or functionality rather than their size. lcms.cz If this compound were to be copolymerized with other monomers, these techniques would be essential for analyzing the compositional distribution and separating different polymer architectures.

Light Scattering Techniques for Solution Properties

Light scattering methods are powerful non-invasive techniques used to probe the size and shape of polymers in solution.

Quasi-Elastic Light Scattering (QELS) for Hydrodynamic Size and Conformation

Quasi-Elastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of polymer coils in solution. Analysis of these fluctuations allows for the determination of the translational diffusion coefficient of the polymer.

From the diffusion coefficient, the hydrodynamic radius (Rₙ) of the polymer can be calculated using the Stokes-Einstein equation. The hydrodynamic radius represents the effective size of the solvated polymer coil as it moves through the solution. By measuring Rₙ for polymers of different molecular weights (determined by GPC), researchers can gain insight into the polymer's conformation in a given solvent (e.g., whether it is a compact sphere or an extended random coil). ias.ac.in

Computational and Theoretical Investigations of Ethyl 2 Benzylacrylate

Quantum Chemical Studies on Reactivity and Polymerization Mechanisms

Quantum chemical studies are instrumental in elucidating the electronic structure, reactivity, and reaction pathways of monomers like ethyl 2-benzylacrylate. These computational approaches provide a foundational understanding of the polymerization process.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov It allows for the calculation of molecular geometries, vibrational frequencies, and other electronic properties. For acrylate (B77674) monomers, DFT calculations can determine the relative stabilities of different conformations, such as the s-cis and s-trans arrangements of the acrylate group, which can influence reactivity. researchgate.net

For a molecule similar to this compound, such as 2-ethylhexyl acrylate, DFT calculations using the B3LYP functional with a 6-311+G** basis set have been employed to optimize the molecular geometry and predict vibrational spectra. researchgate.net Such studies provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Representative DFT-Calculated Structural Parameters for an Acrylate Moiety (Note: This table is based on general findings for acrylate esters and is illustrative for this compound.)

| Parameter | Typical Value (s-cis) | Typical Value (s-trans) |

|---|---|---|

| C=C Bond Length (Å) | 1.34 | 1.34 |

| C=O Bond Length (Å) | 1.21 | 1.22 |

| C-O (ester) Bond Length (Å) | 1.36 | 1.35 |

| O-C (ethyl) Bond Length (Å) | 1.45 | 1.45 |

| C-C-O Angle (°) | 124.5 | 111.0 |

| C=C-C Angle (°) | 120.0 | 121.5 |

This interactive table is based on data generalized from studies on similar acrylate molecules.

Energetic Landscape of Reaction Pathways and Transition State Analysis

Understanding the mechanism of polymerization requires mapping the energetic landscape of the reaction pathways. This involves identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. dntb.gov.ua Computational methods can model the step-by-step process of radical polymerization, from initiation to propagation and termination.

Transition state analysis helps in determining the energy barriers for different reaction steps. mdpi.com For instance, in the radical polymerization of acrylates, the addition of a radical to the double bond of the monomer is a key propagation step. Quantum chemical calculations can model the geometry of the transition state for this addition and calculate its energy, providing insight into the reaction rate. researchgate.net

Prediction of Kinetic Parameters and Activation Energies

For example, in the thermal degradation of poly(2-ethylhexyl acrylate), a structurally related polymer, isoconversional kinetic models have been used to determine the activation energy of decomposition, with values ranging from 80 kJ/mol to 170 kJ/mol depending on the extent of conversion. nih.gov Similar approaches can be applied to the study of polymerization reactions.

Table 2: Illustrative Activation Energies for Elementary Reactions in Acrylate Polymerization (Note: These are typical values for acrylates and serve as an example.)

| Reaction Step | Typical Activation Energy (kJ/mol) |

|---|---|

| Initiator Decomposition (e.g., BPO) | ~143 |

| Propagation (kp) | ~22 |

| Termination (kt) | ~6 |

This interactive table presents generalized data for acrylate polymerization. mdpi.com

Molecular Modeling of Radical Formation and Stability

The formation and stability of radical species are central to radical polymerization. Molecular modeling can be used to study the structure of the propagating radical of this compound and to assess its stability. The presence of the benzyl (B1604629) group can influence the stability of the radical through resonance effects.

Computational studies on related phenyl acrylate monomers have shown a correlation between the monomer's chemical structure and the primary radical radiation chemical yield. nsf.gov Theoretical calculations of bond dissociation energies can predict the likelihood of hydrogen abstraction, a key mechanism for radical formation. nsf.gov Furthermore, quantitative metrics based on descriptors like maximum spin density and buried volume can be used to create a "radical stability score," which helps in identifying long-lived radical species. nrel.gov The benzyl radical, for instance, is known to be thermodynamically stabilized by delocalization but is kinetically transient due to low steric hindrance. nrel.gov

Molecular Simulation Approaches for Polymer Behavior

While quantum chemistry focuses on the reactivity of individual molecules, molecular simulations are used to study the behavior of large ensembles of molecules, such as polymer chains. These methods provide insights into the macroscopic properties of materials based on their microscopic structure and dynamics.

Molecular Dynamics (MD) Simulations of Polymer Chain Dynamics and Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful tool for investigating the motion and conformational behavior of polymer chains over time. ecust.edu.cn By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the polymer chains fold, entangle, and move. mdpi.com

For polyacrylates, MD simulations can be used to study properties such as the glass transition temperature (Tg), chain flexibility, and the diffusion of small molecules through the polymer matrix. researchgate.netosti.gov The simulations provide a detailed view of the conformational landscape of the polymer, including the distribution of dihedral angles and the end-to-end distance of the chains. nih.gov This information is crucial for understanding the relationship between the chemical structure of the monomer, in this case, this compound, and the physical properties of the resulting polymer. researchgate.net The mobility of the polymer chains, which can be quantified by the mean squared displacement (MSD) from MD simulations, is directly related to the material's mechanical and thermal properties. researchgate.net

Kinetic Modeling and Simulation of Polymerization Processes

Mechanistic kinetic models provide a quantitative framework for describing the rate of polymerization and the evolution of polymer properties. acs.org These models consist of a comprehensive set of differential equations representing every significant reaction occurring during polymerization. For a typical acrylate polymerization, this includes initiation, propagation, termination, and multiple chain transfer events. cmu.edumdpi.com

For ethyl acrylate, a detailed mechanistic model was developed by estimating kinetic parameters for key secondary reactions—such as backbiting, β-scission, and chain transfer to monomer from both secondary and tertiary radicals—by fitting the model to experimental data of monomer conversion and average molecular weights across a wide temperature range (140-220 °C). acs.org The development of such models is crucial for process optimization and control in the production of polymers with specific, predefined properties. acs.org The complexity of these polymerizations often means that the rate coefficients for many elementary reactions are not known and must be estimated. acs.org

| Reaction Type | Description | Impact on Polymer Structure |

|---|---|---|

| Initiation | Generation of primary radicals from an initiator or thermal self-initiation. acs.org | Starts polymer chains. |

| Propagation | Addition of monomer units to the growing radical chain. cmu.edu | Chain growth. |

| Backbiting (Intramolecular Chain Transfer) | A chain-end radical abstracts a hydrogen from its own backbone, forming a more stable tertiary mid-chain radical. acs.orgchemrxiv.org | Creates short-chain branches. |

| β-Scission | A mid-chain radical undergoes scission, resulting in a macromonomer and a new chain-end radical. acs.orgacs.org | Limits molecular weight, creates unsaturated chain ends. |

| Intermolecular Chain Transfer to Polymer | A radical abstracts a hydrogen from a "dead" polymer chain, creating a new mid-chain radical. westlake.edu.cn | Creates long-chain branches. |

| Chain Transfer to Monomer/Solvent/Agent | A radical abstracts an atom from a monomer, solvent, or chain transfer agent, terminating one chain and starting another. acs.orgpolimi.it | Controls molecular weight. |

| Termination | Two radicals combine or disproportionate to form dead polymer chains. acs.org | Stops chain growth. |

Kinetic Monte Carlo (MC) simulations are a powerful computational technique used to model complex polymerization reactions at the molecular level. acs.org Unlike deterministic models that track average properties, MC simulations track individual polymer chains and stochastic reaction events, providing detailed information about the polymer microstructure that is often inaccessible through experimentation. acs.orgacs.org

In the context of acrylate polymerization, MC simulations can incorporate a large number of elementary reactions, including complex branching and scission pathways. acs.org By simulating these reactions over time, it is possible to predict not only monomer conversion and average molecular weight but also detailed distributions of molecular weight, chemical composition, branching density, and macromonomer content. acs.orgacs.orgscilit.com Studies on butyl acrylate have demonstrated that MC simulations, incorporating up to 32 distinct reactions, can accurately predict experimental data and provide deep mechanistic insights into how reaction parameters influence the final polymer architecture. acs.org

| Microstructural Feature | Description | Controlling Reactions |

|---|---|---|

| Molecular Weight Distribution (MWD) | The distribution of chain lengths in the polymer sample. | All reactions, especially termination and chain transfer. acs.org |

| Chemical Composition Distribution (CCD) | In copolymers, the distribution of different monomer units among chains. | Propagation kinetics of different monomers. acs.org |

| Branching Density | The number of branch points per polymer chain. | Intra- and intermolecular chain transfer to polymer. acs.orgscilit.com |

| Macromonomer Content | The concentration of polymer chains with a terminal double bond. | β-scission reactions. acs.org |

| Chain Architecture | The overall topology of the polymer (linear, branched, star, etc.). | Branching and termination mechanisms. scilit.com |

Chain transfer reactions are critical in controlling the molecular weight of polymers. polimi.it Theoretical methods, particularly those based on quantum chemistry like Density Functional Theory (DFT), are used to calculate the kinetic parameters for these reactions from first principles. westlake.edu.cnsemanticscholar.org These calculations provide a route to obtaining rate constants without direct experimental measurement, which can be challenging. westlake.edu.cn

Computational studies on alkyl acrylates have investigated the mechanisms of intermolecular chain transfer to polymer (CTP) reactions. westlake.edu.cnsemanticscholar.org These studies calculate the activation energies and transition-state geometries for hydrogen abstraction from different positions on a dead polymer chain. westlake.edu.cnsemanticscholar.org For acrylates like methyl, ethyl, and butyl acrylate, it has been shown that the tertiary hydrogens on the polymer backbone are the most likely to be abstracted by a growing radical chain. westlake.edu.cn Furthermore, these theoretical investigations indicate that the length of the polymer chain has little effect on the activation energy for these CTP reactions and that different alkyl acrylates (methyl, ethyl, butyl) exhibit similar energy barriers and rate constants for CTP. westlake.edu.cnsemanticscholar.org Such findings are invaluable for building more accurate and predictive kinetic models. polimi.it

| Reaction | Monomer System | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Intermolecular Chain Transfer to Polymer (CTP) | Methyl, Ethyl, n-Butyl Acrylate | Density Functional Theory (DFT) | Tertiary hydrogens of dead polymers are the most likely abstraction sites. Energy barriers are similar across these acrylates. | westlake.edu.cn |

| Chain Transfer to Agent (CTA) | Butyl Acrylate Radical + CBr4 | CBS-QB3 | Predicted activation energy for chain transfer to CBr4 was underestimated compared to experimental data, highlighting challenges in modeling heavy atoms. | polimi.it |

| Thermal Self-Initiation | Ethyl and n-Butyl Acrylate | DFT (B3LYP/6-31G*) | Identified a low-energy pathway involving hydrogen abstraction by a third monomer from a triplet diradical dimer as the likely self-initiation mechanism. | drexel.edu |

Advanced Applications and Future Research Directions

Development of Tailored Polymeric Materials from Ethyl 2-Benzylacrylate

The polymerization of this compound allows for the creation of materials with tailored optical, mechanical, and chemical properties. The presence of the benzyl (B1604629) group is a key structural feature that imparts a high refractive index and influences the physical characteristics of the resulting polymer, making it a monomer of significant interest for specialized applications.

Polymers with a high refractive index (RI) are critical for the manufacturing of advanced optical components, including microlenses, image sensors, and organic light-emitting diodes (OLEDs). Standard polyacrylates typically have a low refractive index of around 1.50. ripublication.com However, the incorporation of aromatic moieties, such as the benzyl group found in this compound, is a well-established strategy for significantly increasing the refractive index of the polymer. guidechem.com

The polymerization of benzyl acrylate (B77674), a closely related monomer, yields poly(benzyl acrylate) with a refractive index of approximately 1.514 to 1.55. guidechem.compolysciences.com This enhancement is attributed to the high molar refractivity of the phenyl ring. By extension, poly(this compound) is expected to exhibit a similarly high refractive index, making it a promising candidate for creating materials with excellent optical clarity and performance. guidechem.com Research in this area focuses on copolymerizing monomers like this compound with other high-RI monomers, potentially containing sulfur or halogen atoms, to achieve even higher refractive index values, with some novel polyacrylates reaching an RI of 1.6363. ripublication.comchemsynthesis.com

Table 1: Refractive Index of Selected Acrylate Monomers and Polymers This table contains representative data from cited research to illustrate the effect of chemical structure on refractive index.

| Monomer/Polymer | Chemical Structure | Refractive Index (n_D) | Reference |

| General Polyacrylates | -(CH₂-CH(COOR))- | ~1.50 | ripublication.com |

| Benzyl Acrylate (Monomer) | C₁₀H₁₀O₂ | 1.514 | polysciences.com |

| Poly(benzyl acrylate) | -(C₁₀H₁₀O₂)- | ~1.55 | polysciences.com |

| Novel High-RI Polyacrylate | N/A | 1.6363 | ripublication.com |

The versatility of polyacrylates extends to their use in separation technologies and advanced fabrication techniques. While research directly on poly(this compound) for these applications is emerging, studies on analogous polymers highlight its significant potential.

Membrane Separations: Polyacrylates are utilized in the fabrication of membranes for gas separation and pervaporation. For instance, poly(ethyl acrylate) has been grafted onto other polymer backbones, such as poly(vinyl chloride), to create composite membranes with modified surface properties and separation performance. researchgate.net The incorporation of the bulky and relatively hydrophobic benzyl group from this compound into a membrane structure could enhance its performance in specific separation processes, such as the removal of organic compounds from water, by tuning the membrane's hydrophobicity and free volume.

Microfabrication and Nanotechnology: In the realm of nanotechnology, substituted polyacrylates are used to create functional nanoparticles. Poly(ethyl-2-cyanoacrylate) nanoparticles, for example, have been synthesized for applications in drug delivery and as carriers with magnetic cores. nih.gov The underlying polymerization techniques, such as emulsion or anionic polymerization, are directly applicable to this compound. nih.gov This suggests a strong potential for creating poly(this compound) nanoparticles, where the benzyl group could influence drug loading, release kinetics, and interactions with biological systems. Furthermore, high refractive index acrylates are being successfully used to fabricate nanostructures like nanogratings and photonic crystals via nanoimprint lithography, an application for which poly(this compound) would be well-suited. ripublication.com

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Due to the chemical incompatibility of the different blocks, these polymers can spontaneously self-assemble into highly ordered nanostructures, such as spheres, cylinders, or lamellae. rsc.org

The synthesis of block copolymers containing a poly(benzyl methacrylate) block—a close structural relative of poly(this compound)—has been demonstrated. These amphiphilic block copolymers can be synthesized via methods like polymerization-induced self-assembly (PISA), leading to the formation of various morphologies, including spherical micelles and vesicles. mdpi.com The ability to control these morphologies is crucial for applications in drug delivery, nanolithography, and the creation of templated materials. nih.gov Incorporating a poly(this compound) block into a copolymer architecture would allow for precise control over the resulting material's properties, leveraging the distinct characteristics of the benzyl-containing block to drive self-assembly and create functional nanostructured materials.

Sustainable Synthesis and Polymerization Technologies for this compound

The chemical industry is increasingly moving towards sustainable and environmentally friendly processes, often referred to as "green chemistry." This paradigm shift affects both the synthesis of monomers like this compound and their subsequent polymerization.

The conventional production of acrylates often involves the acid-catalyzed esterification of acrylic acid with the corresponding alcohol. niir.org While effective, this method can require harsh conditions and produce waste streams. Future research is focused on developing more sustainable catalytic systems for this transformation.

In polymerization, a key area of development is the replacement of volatile and often toxic organic solvents with more benign alternatives. Research has shown the viability of using ethyl acetate, a greener solvent, for the polymerization of related monomers. rsc.org Another sustainable approach is the use of biphasic systems, such as an ethyl acetate/water medium, in conjunction with phase transfer catalysts for free radical polymerization. ripublication.com These methods reduce the reliance on hazardous solvents, simplify product purification, and align with the principles of green chemistry, making them attractive for the future industrial-scale polymerization of this compound.

Integration with Advanced Manufacturing and Smart Materials Research

The unique properties of poly(this compound) make it a candidate for integration into advanced manufacturing processes and the development of smart materials. Advanced manufacturing techniques like nanoimprint lithography and 3D printing require materials with specific processing characteristics and final properties. The high refractive index and good film-forming properties of polymers derived from benzyl-containing acrylates are advantageous for fabricating complex optical components. ripublication.compolysciences.com

Smart materials are designed to respond to external stimuli such as pH, temperature, or light. While this compound is not intrinsically "smart," it can be copolymerized with functional monomers to create responsive materials. For example, polyacrylates containing amino groups, such as poly(2-(dimethylamino)ethyl methacrylate), exhibit pH and ion responsiveness. bohrium.com A copolymer containing both this compound and a functional monomer could result in a smart material that combines a robust, high-RI structural component with a stimulus-responsive domain. This could lead to the development of sensors, actuators, or controlled-release systems where the physical properties and environmental sensitivity are precisely tuned.

Exploration of New Chemical Transformations and Catalytic Systems

Future research will continue to explore novel chemical reactions and advanced catalytic systems to control the synthesis and modification of this compound and its polymers. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. The use of RAFT has been explored to study the polymerization kinetics of benzyl acrylate, providing deep insights into side reactions like interchain transfers. researchgate.net Applying these advanced catalytic systems to this compound would enable the synthesis of well-defined homopolymers and block copolymers with unprecedented precision.